(2Z)-3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 3-chlorophenyl group and a 4-methoxyphenyl group, making it a unique derivative of chalcones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chloroaniline and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as solid-supported bases can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or quinones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of epoxides or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2Z)-3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- (2Z)-3-(3-bromophenyl)amino-1-(4-methoxyphenyl)prop-2-en-1-one
- (2Z)-3-[(3-chlorophenyl)amino]-1-(4-hydroxyphenyl)prop-2-en-1-one
Uniqueness
(2Z)-3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both a 3-chlorophenyl group and a 4-methoxyphenyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H14ClNO2 |
---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
(Z)-3-(3-chloroanilino)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-7-5-12(6-8-15)16(19)9-10-18-14-4-2-3-13(17)11-14/h2-11,18H,1H3/b10-9- |
InChI Key |
VJGAFRNSDPXSEX-KTKRTIGZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\NC2=CC(=CC=C2)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.